![molecular formula C26H24N4O10S4 B14608867 5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid CAS No. 58727-02-9](/img/structure/B14608867.png)
5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid is a complex organic compound characterized by its multiple sulfonyl and amino groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction between aromatic sulfinic acids and quinones or quinoneimines . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, with specific temperatures, pressures, and solvents being crucial for successful reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amino groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-bis(4-aminophenyl)adamantane: A compound with similar amino groups but different structural features.
1,3-bis(3,5-dimethyl-4-aminophenyl)adamantane: Contains additional methyl groups, affecting its chemical properties.
1,3-bis(fluoro-aminophenyl)adamantane: Features fluorine atoms, which influence its reactivity and interactions.
Uniqueness
5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid is unique due to its combination of sulfonyl and amino groups, which confer specific chemical and biological properties. Its ability to undergo various reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
58727-02-9 |
|---|---|
Fórmula molecular |
C26H24N4O10S4 |
Peso molecular |
680.8 g/mol |
Nombre IUPAC |
5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C26H24N4O10S4/c27-19-5-11-23(12-6-19)41(31,32)29-21-9-3-17(25(15-21)43(35,36)37)1-2-18-4-10-22(16-26(18)44(38,39)40)30-42(33,34)24-13-7-20(28)8-14-24/h1-16,29-30H,27-28H2,(H,35,36,37)(H,38,39,40)/b2-1+ |
Clave InChI |
YZHOKWSHDIYOOM-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)N)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


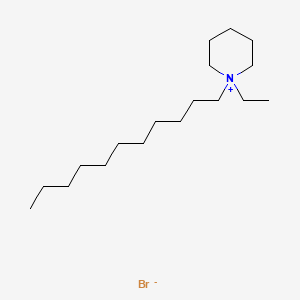
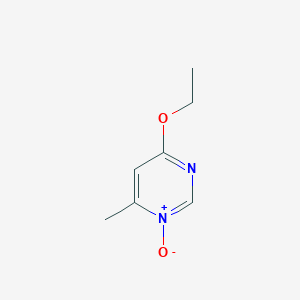
![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)

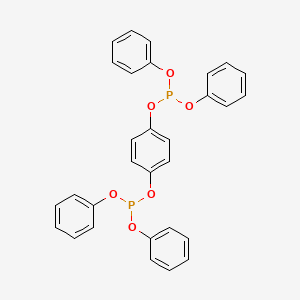
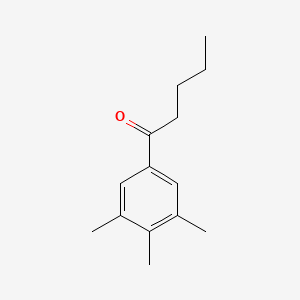
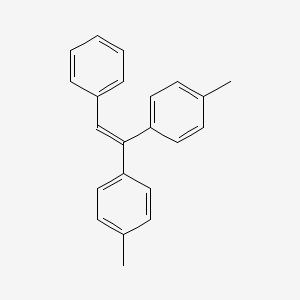





![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)
